

Exploring Protein Dynamics with 15N Labeled Histidine

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Compound of Interest		
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Audience: Researchers, scientists, and drug development professionals.

Introduction

Histidine residues are pivotal players in protein function, participating in a wide array of biological processes including enzymatic catalysis, metal ion coordination, and proton transfer. [1][2][3][4] The unique chemical properties of the histidine imidazole side chain, with a pKa near physiological pH, allow it to exist in three distinct states: two neutral tautomeric forms (N δ 1-H, denoted as H δ , and N ϵ 2-H, denoted as H ϵ) and a protonated, positively charged form (His+).[1] [2] The dynamic interplay between these states is often intimately linked to the protein's biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with isotopic labeling, provides a powerful tool to probe these dynamics at an atomic level. Specifically, the incorporation of the stable isotope 15 N into histidine residues offers a sensitive handle to monitor the subtle conformational and chemical exchanges that govern protein function.[5] This technical guide provides an in-depth exploration of the use of 15 N labeled histidine to investigate protein dynamics, detailing experimental protocols, data analysis techniques, and applications in research and drug development.

Principles of ¹⁵N Histidine Labeling and NMR Detection

The power of using ^{15}N labeled histidine lies in the sensitivity of the ^{15}N nucleus's chemical shift to its local electronic environment. The two nitrogen atoms in the imidazole ring, $N\delta 1$ and $N\epsilon 2$,



exhibit distinct ¹⁵N chemical shifts depending on their protonation state and tautomeric form. This makes NMR an ideal technique to differentiate and quantify these states.[1][2][6][7]

Key Concepts:

- Chemical Shift Sensitivity: The ¹⁵N chemical shifts of the imidazole nitrogens are highly indicative of the protonation and tautomeric state. A non-protonated nitrogen has a chemical shift around 250 ppm, while a protonated nitrogen resonates between 170-180 ppm.[1][2]
- NMR Experiments: Multidimensional NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to resolve and assign the resonances of the histidine side chain nitrogens and protons.[6][8][9]
- Probing Dynamics: Techniques like NMR relaxation studies (R₁, R₂, and NOE) and relaxation dispersion experiments provide insights into the rates and amplitudes of motions on timescales ranging from picoseconds to milliseconds.[1][10][11][12] Chemical shift perturbation (CSP) mapping is used to identify binding sites and allosteric effects upon ligand interaction.[8][9][13][14][15]

Experimental Methodologies ¹⁵N Labeling of Proteins

The first step in studying protein dynamics with this method is the incorporation of ¹⁵N labeled histidine. This is typically achieved through metabolic labeling in a suitable expression system.

Protocol for ¹⁵N Labeling in E. coli[16]

- Prepare Minimal Media: Prepare M9 minimal media without ammonium chloride (NH4Cl).
- Add ¹⁵N Source: Supplement the M9 media with ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) as the sole nitrogen source. For specific labeling of histidine, one can use auxotrophic strains or supplemented media with a mix of unlabeled amino acids and ¹⁵N-histidine.
- Pre-culture: Inoculate a small volume of rich media (e.g., 2xTY) with a single colony of E. coli transformed with the plasmid containing the gene of interest. Grow to a high optical density (OD₆₀₀).



- Adaptation Culture: Inoculate a small volume of the ¹⁵N-supplemented M9 media with the pre-culture and grow overnight.
- Main Culture: Inoculate the large-scale ¹⁵N-supplemented M9 media with the overnight adaptation culture.
- Induction and Harvest: Grow the main culture to an OD $_{600}$ of 0.6-0.8 and induce protein expression with Isopropyl β -D-1-thiogalactopyranoside (IPTG). Harvest the cells after the desired expression time.
- Purification: Purify the ¹⁵N-labeled protein using standard chromatography techniques.

Protocol for Selective ¹⁵N Labeling in Human Embryonic Kidney (HEK) 293 Cells[17]

- Cell Culture: Culture HEK293 cells in a suitable medium deficient in the amino acid to be labeled.
- Supplementation: Supplement the medium with the desired ¹⁵N-labeled amino acid (e.g., ¹⁵N-Histidine). It's important to note that metabolic scrambling can occur, where the ¹⁵N atom is transferred to other amino acids. For histidine, metabolic scrambling is generally minimal.
 [17]
- Protein Expression and Purification: Proceed with transfection, protein expression, and subsequent purification of the secreted or intracellular protein.

NMR Spectroscopy

Once the labeled protein is purified, a series of NMR experiments are performed to probe the dynamics of the histidine residues.

General NMR Sample Preparation[16]

- Concentration: The protein concentration should be in the range of 0.5 1 mM.
- Buffer: A suitable buffer with a pH that is stable and appropriate for the protein of interest (e.g., 25 mM phosphate buffer, pH 6.5).



- Deuterated Solvent: The sample should contain a certain percentage of deuterated solvent (e.g., 10% D₂O) for the lock signal.
- Reference Compound: A reference compound like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added for chemical shift referencing.

Key NMR Experiments:

- ¹H-¹⁵N HSQC: This is the workhorse experiment for studying protein dynamics. It provides a fingerprint of the protein, with each non-proline residue giving rise to a peak corresponding to its backbone amide N-H group. For histidine, specific experiments are needed to observe the side chain nitrogens.
- Long-range ¹H-¹⁵N HSQC/HMBC: These experiments are crucial for detecting and assigning the imidazole ¹⁵Nδ1 and ¹⁵Nε2 resonances by correlating them with the non-exchangeable ring protons (Hδ2 and Hε1).[6]
- Relaxation Experiments: Measurement of ¹⁵N R₁, R₂, and {¹H}-¹⁵N NOE provides information on the pico- to nanosecond timescale motions of the histidine side chains.[11][12][18]
- Relaxation Dispersion (CPMG): This technique is used to study slower, micro- to millisecond timescale dynamics, such as conformational exchange or enzyme catalysis.[19]
- pH Titration: By acquiring a series of ¹H-¹⁵N HSQC spectra at different pH values, one can monitor the chemical shift changes of the histidine nitrogens and determine their pKa values. [10][20][21]

Data Presentation and Analysis

The analysis of NMR data provides quantitative insights into the structural and dynamic properties of histidine residues.

Table 1: Typical ¹⁵N Chemical Shifts of Histidine Imidazole Nitrogens



Histidine State	¹⁵ Νδ1 Chemical Shift (ppm)	¹⁵ Νε2 Chemical Shift (ppm)	Reference
Neutral (Hδ tautomer)	~167.5 (protonated)	~249.5 (deprotonated)	[6]
Neutral (Hɛ tautomer)	~249.5 (deprotonated)	~167.5 (protonated)	[6]
Protonated (His+)	~178 (protonated)	~174 (protonated)	[6]

Table 2: Example pKa Values of Histidine Residues Determined by NMR

Protein	Histidine Residue	pKa Value	Method	Reference
Phosphatidylinos itol-specific phospholipase C	His32	7.6	¹ H- ¹³ C HSQC	[21]
Phosphatidylinos itol-specific phospholipase C	His82	6.9	¹ H- ¹³ C HSQC	[21]
Plastocyanin	His92	-	¹⁵ N HSQC	[10]
Plastocyanin	His61	-	¹⁵ N HSQC	[10]

Table 3: Quantitative Data from Pressure-Dependent NMR of HPr[22]

Parameter	Value at 278 K	Value at 298 K
Average pressure-induced shift (amide protons)	0.285 ppm GPa ⁻¹	0.275 ppm GPa ⁻¹
Average pressure-induced shift (amide nitrogens)	2.20 ppm GPa ⁻¹	2.41 ppm GPa ^{−1}

Chemical Shift Perturbation (CSP) Analysis





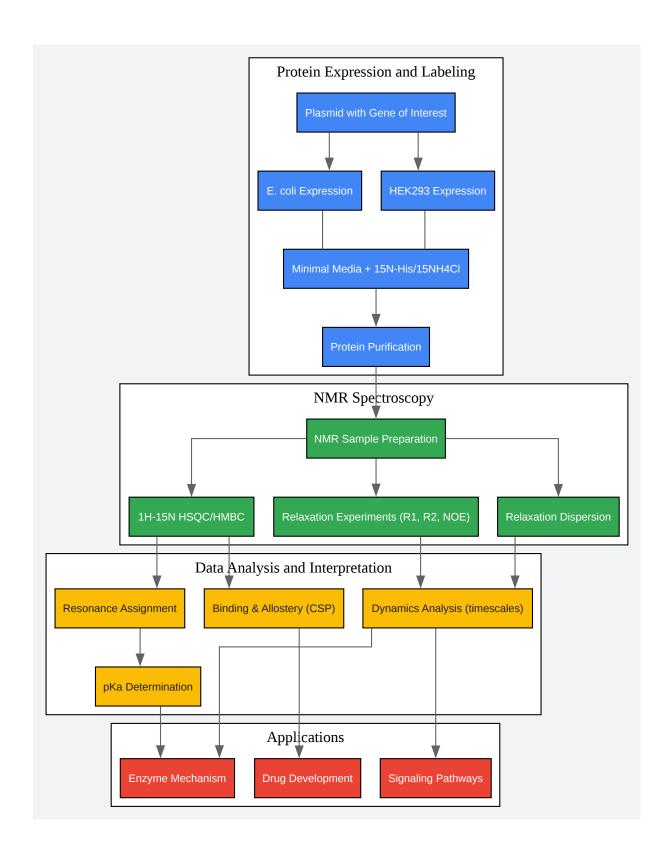
CSP analysis is used to map binding interfaces and allosteric networks. The weighted chemical shift difference ($\Delta\delta$) is calculated using the following formula:

$$\Delta \delta = \sqrt{[(\Delta \delta H)^2 + (\alpha * \Delta \delta N)^2]}$$

where $\Delta\delta H$ and $\Delta\delta N$ are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically around 0.14-0.2).[13][14] Residues with $\Delta\delta$ values above a certain threshold (e.g., one standard deviation above the mean) are considered to be significantly perturbed.[13]

Visualizations

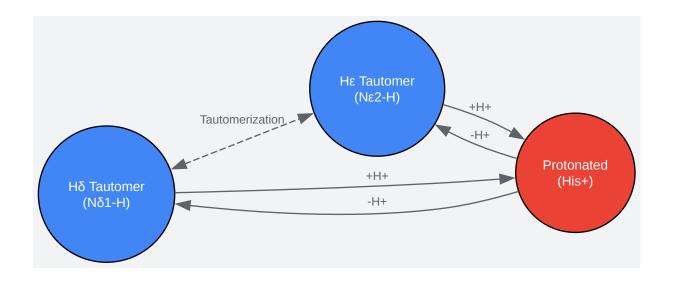




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Caption: Experimental workflow for studying protein dynamics using 15N labeled histidine.

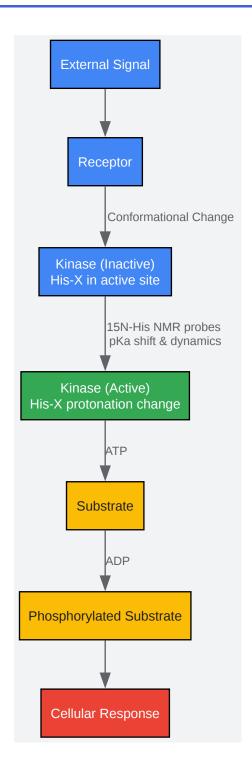




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Caption: Protonation and tautomeric states of the histidine imidazole side chain.





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Caption: A generic kinase signaling pathway highlighting the role of histidine dynamics.

Applications in Research and Drug Development

Foundational & Exploratory





The ability to probe histidine dynamics with ¹⁵N labeling has significant implications for various fields of research and for the pharmaceutical industry.

- Enzyme Catalysis: Many enzymes utilize histidine residues as general acids or bases in their catalytic mechanisms. ¹⁵N NMR can be used to determine the pKa values of active site histidines and to follow their protonation state changes during the catalytic cycle, providing critical insights into the reaction mechanism.[4][21]
- Allosteric Regulation: Histidine residues can be located at allosteric sites or be part of allosteric communication pathways. CSP mapping using ¹⁵N-labeled histidine can identify how the binding of an allosteric effector at a distal site induces conformational and dynamic changes at the active site.[8]
- Drug Discovery and Development: CSP is a widely used technique in fragment-based drug discovery to screen for small molecules that bind to a protein target. By monitoring the chemical shift perturbations of ¹⁵N-labeled histidines (and other residues) upon addition of compounds, one can identify binders and characterize their binding site and affinity.[13][15] This information is invaluable for structure-activity relationship (SAR) studies and lead optimization.
- Protein-Protein and Protein-Nucleic Acid Interactions: Histidines are often found at the interfaces of protein complexes. ¹⁵N relaxation and CSP studies can characterize the dynamic changes that occur upon binding, revealing details about the binding mechanism and the role of specific residues in the interaction.[11][12]

Conclusion

The use of ¹⁵N labeled histidine in conjunction with NMR spectroscopy is a powerful and versatile approach for elucidating the intricate relationship between protein dynamics and function. From defining the protonation states and pKa values of catalytic residues to mapping allosteric networks and characterizing drug binding, this technique provides a wealth of information at atomic resolution. The detailed experimental protocols and data analysis frameworks presented in this guide offer a comprehensive resource for researchers aiming to leverage the power of ¹⁵N labeled histidine to unravel the dynamic secrets of their proteins of interest, ultimately advancing our understanding of biological systems and facilitating the development of novel therapeutics.



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